molecular formula C3H4BrN3 B016357 3-Amino-4-bromopyrazole CAS No. 16461-94-2

3-Amino-4-bromopyrazole

Cat. No.: B016357
CAS No.: 16461-94-2
M. Wt: 161.99 g/mol
InChI Key: OELYMZVJDKSMOJ-UHFFFAOYSA-N
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Description

3-Amino-4-bromopyrazole is a heterocyclic compound with the molecular formula C3H4BrN3 and a molecular weight of 161.988 g/mol It features a five-membered pyrazole ring with an amino group at the third position and a bromine atom at the fourth position

Mechanism of Action

Target of Action

It is known that bromopyrazoles, in general, can inhibit oxidative phosphorylation . This suggests that 3-Amino-4-bromopyrazole might interact with enzymes involved in this process.

Mode of Action

Given its structural similarity to other bromopyrazoles, it might interact with its targets by forming covalent bonds, thereby inhibiting their function

Biochemical Pathways

If it indeed inhibits oxidative phosphorylation as suggested, it could impact the production of atp, a crucial molecule for energy transfer within cells .

Result of Action

If it inhibits oxidative phosphorylation, it could potentially disrupt energy production within cells, leading to cellular dysfunction . More research is needed to confirm these effects and understand their implications.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity. It is recommended that this compound be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromopyrazole typically involves the bromination of 3-Aminopyrazole. One common method includes the reaction of 3-Aminopyrazole with bromine in an aqueous medium, resulting in the substitution of a hydrogen atom by a bromine atom at the fourth position .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-bromopyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    3-Amino-4-chloropyrazole: Similar structure but with a chlorine atom instead of bromine.

    3-Amino-4-iodopyrazole: Contains an iodine atom in place of bromine.

    3-Amino-4-fluoropyrazole: Features a fluorine atom instead of bromine.

Uniqueness: 3-Amino-4-bromopyrazole is unique due to the specific reactivity imparted by the bromine atom, which can participate in a variety of substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-bromo-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELYMZVJDKSMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167782
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16461-94-2
Record name 3-Amino-4-bromopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016461942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-bromopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Amino-4-bromopyrazole in the synthesis of the MK2 inhibitor, and why is this relevant to studying Werner Syndrome?

A1: this compound serves as a crucial building block in the synthesis of the MK2 inhibitor. [] The research utilizes a rapid, three-step microwave-assisted method where this compound undergoes a Suzuki-Miyaura cross-coupling reaction with 4-carbamoylphenylboronic acid. This reaction forms the target 4-arylpyrazole, a key component of the MK2 inhibitor.

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